2,7-Dinitropyrene-4,5,9,10-tetraone

Catalog No.
S15765008
CAS No.
M.F
C16H4N2O8
M. Wt
352.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dinitropyrene-4,5,9,10-tetraone

Product Name

2,7-Dinitropyrene-4,5,9,10-tetraone

IUPAC Name

2,7-dinitropyrene-4,5,9,10-tetrone

Molecular Formula

C16H4N2O8

Molecular Weight

352.21 g/mol

InChI

InChI=1S/C16H4N2O8/c19-13-7-1-5(17(23)24)2-8-11(7)12-9(14(13)20)3-6(18(25)26)4-10(12)16(22)15(8)21/h1-4H

InChI Key

PLIPECIYPPCLQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)[N+](=O)[O-])C(=O)C2=O)[N+](=O)[O-]

2,7-Dinitropyrene-4,5,9,10-tetraone is a polycyclic aromatic compound characterized by its complex structure and notable reactivity. With the molecular formula C16H4N2O4C_{16}H_{4}N_{2}O_{4} and a molecular weight of approximately 352.21 g/mol, this compound appears as an orange-yellow solid. The presence of two nitro groups at positions 2 and 7 of the pyrene ring significantly influences its chemical behavior and biological activity, making it a subject of interest in various fields including materials science and medicinal chemistry .

The reactivity of 2,7-dinitropyrene-4,5,9,10-tetraone is primarily attributed to its multiple functional groups, which can undergo various chemical transformations. Key reactions include:

  • Nucleophilic Substitution: The nitro groups can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro groups can be reduced to amines, leading to derivatives with different biological properties.
  • Electrophilic Aromatic Substitution: The electron-rich nature of the pyrene core allows for electrophilic substitutions at other positions on the ring.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or novel properties .

2,7-Dinitropyrene-4,5,9,10-tetraone has shown potential biological activities, particularly in the context of cancer research and antimicrobial applications. Studies indicate that this compound can serve as a precursor for developing anti-cancer agents due to its ability to interact with biological macromolecules. Additionally, its antimicrobial properties suggest potential applications in pharmaceuticals .

The synthesis of 2,7-dinitropyrene-4,5,9,10-tetraone typically involves several steps:

  • Nitration of Pyrene: Pyrene is subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 2 and 7 positions.
  • Oxidation: The resulting dinitropyrene is then oxidized to form the tetraone structure.
  • Purification: The product is purified through recrystallization or chromatography to obtain high-purity 2,7-dinitropyrene-4,5,9,10-tetraone.

This multi-step synthesis highlights the complexity involved in creating this compound while ensuring high yield and purity .

The unique properties of 2,7-dinitropyrene-4,5,9,10-tetraone lend themselves to various applications:

  • Material Science: It is used in developing organic electronic materials due to its electron-accepting properties.
  • Pharmaceuticals: Its derivatives are explored for potential use as anti-cancer agents and antimicrobial compounds.
  • Sensors: The compound's electrochemical properties make it suitable for use in sensor technology.

These applications underscore the versatility of 2,7-dinitropyrene-4,5,9,10-tetraone in both industrial and research settings .

Interaction studies have shown that 2,7-dinitropyrene-4,5,9,10-tetraone can form complexes with various biomolecules. These interactions are significant for understanding its mechanism of action in biological systems. For instance:

  • DNA Binding Studies: Research indicates that this compound can intercalate into DNA structures, potentially leading to mutagenic effects.
  • Protein Interactions: It has been observed to interact with protein targets that may influence cellular pathways related to cancer progression.

Such studies are crucial for elucidating the pharmacological profiles of this compound and its derivatives .

When comparing 2,7-dinitropyrene-4,5,9,10-tetraone with similar compounds such as 1-nitropyrene and 3-nitrofluoranthene, several unique characteristics emerge:

CompoundStructure FeaturesNotable Properties
2,7-Dinitropyrene-4,5,9,10-tetraoneTwo nitro groups on pyreneStrong electron acceptor; potential anti-cancer activity
1-NitropyreneSingle nitro group on pyreneLess reactive; primarily studied for mutagenicity
3-NitrofluorantheneNitro group on fluoranthene ringKnown for environmental persistence; lower biological activity compared to dinitropyrenes

The presence of multiple nitro groups in 2,7-dinitropyrene-4,5,9,10-tetraone enhances its reactivity and potential applications compared to these similar compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Exact Mass

351.99676509 g/mol

Monoisotopic Mass

351.99676509 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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